molecular formula C5H13NO3 B12656645 acetic acid;1-aminopropan-2-ol CAS No. 176086-00-3

acetic acid;1-aminopropan-2-ol

Cat. No.: B12656645
CAS No.: 176086-00-3
M. Wt: 135.16 g/mol
InChI Key: PXSKFKIKNKEATE-UHFFFAOYSA-N
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Description

Acetic acid;1-aminopropan-2-ol is an organic compound that combines the properties of acetic acid and 1-aminopropan-2-ol It is widely used in the food industry, as a chemical reagent, and in various industrial processesIt is used in the production of pharmaceuticals, personal care products, and as a buffer in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminopropan-2-ol can be synthesized by the addition of aqueous ammonia to propylene oxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:

CH3CH(O)CH2+NH3CH3CH(OH)CH2NH2\text{CH}_3\text{CH(O)}\text{CH}_2 + \text{NH}_3 \rightarrow \text{CH}_3\text{CH(OH)}\text{CH}_2\text{NH}_2 CH3​CH(O)CH2​+NH3​→CH3​CH(OH)CH2​NH2​

Industrial Production Methods

In industrial settings, 1-aminopropan-2-ol is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Aminopropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Aminopropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminopropan-2-ol involves its interaction with various molecular targets and pathways. For instance, it is metabolized to aminoacetone by the enzyme aminopropanol dehydrogenase. This metabolic pathway is crucial for its role in the biosynthesis of cobalamin .

Comparison with Similar Compounds

1-Aminopropan-2-ol is unique due to its dual functionality as an amino alcohol. Similar compounds include:

These compounds share similar chemical properties but differ in their molecular structure and specific applications. 1-Aminopropan-2-ol is particularly valued for its role in the biosynthesis of cobalamin and its use as a versatile chemical intermediate .

Properties

CAS No.

176086-00-3

Molecular Formula

C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

acetic acid;1-aminopropan-2-ol

InChI

InChI=1S/C3H9NO.C2H4O2/c1-3(5)2-4;1-2(3)4/h3,5H,2,4H2,1H3;1H3,(H,3,4)

InChI Key

PXSKFKIKNKEATE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)O.CC(=O)O

Origin of Product

United States

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